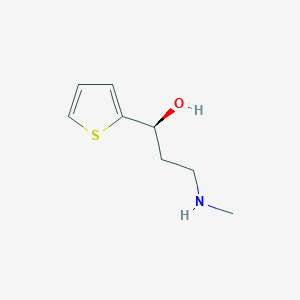

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Description

The exact mass of the compound (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVVFOJMOHFRL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151422 | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-55-0 | |

| Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the potent serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. This technical guide provides a comprehensive overview of the fundamental properties of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, including its physicochemical characteristics, synthesis, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Chemical and Physical Properties

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, also known as Duloxetine Impurity B, is a well-characterized organic compound. Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | [1] |

| Synonyms | (S)-(-)-3-Methylamino-1-(2-thienyl)propan-1-ol, Duloxetine impurity B | [2] |

| CAS Number | 116539-55-0 | |

| Molecular Formula | C₈H₁₃NOS | |

| Molecular Weight | 171.26 g/mol | |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 70.5–73.0 °C | [4] |

| Optical Rotation | [α]D ~ -30° (c=1 in methanol) |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical step in the manufacturing of Duloxetine. The general synthetic approach involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol

The racemic compound is typically synthesized from 2-acetylthiophene. The process involves a Mannich reaction followed by a reduction step. A detailed experimental protocol is provided in Section 4.1.

Chiral Resolution

The separation of the (S)- and (R)-enantiomers is commonly achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(+)-mandelic acid.[5] The diastereomeric salt of the (S)-enantiomer is selectively crystallized and then treated with a base to yield the desired enantiomerically pure compound. A detailed protocol for this resolution is provided in Section 4.2.

Pharmacological Properties

As a key intermediate in the synthesis of Duloxetine, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is not intended to possess significant pharmacological activity. Its primary role is as a building block for the final active pharmaceutical ingredient.

Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[6] It exerts its therapeutic effects by binding to the serotonin (SERT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is believed to be the mechanism underlying its antidepressant and analgesic effects.

There is no publicly available data to suggest that (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol has any significant affinity for SERT, NET, or other neurologically relevant receptors. Its structural features, particularly the absence of the naphthyloxy moiety found in Duloxetine, are likely responsible for its lack of direct pharmacological action.

Experimental Protocols

Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol

This protocol is adapted from established synthetic routes.

Materials:

-

2-Acetylthiophene

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Hydrochloric acid

-

Sodium borohydride

-

Methanol

-

Toluene

-

Sodium hydroxide

Procedure:

-

Mannich Reaction: A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.

-

Reduction: The resulting crude 3-(dimethylamino)-1-(2-thienyl)propan-1-one is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred until the reduction is complete.

-

Work-up: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol.

Chiral Resolution using (S)-Mandelic Acid[6]

Materials:

-

Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol

-

(S)-(+)-Mandelic acid

-

2-Butanol

-

Water

-

Toluene

-

Aqueous sodium hydroxide solution

Procedure:

-

Diastereomeric Salt Formation: Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol and an equimolar amount of (S)-(+)-mandelic acid are dissolved in a mixture of 2-butanol and water with heating.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the diastereomeric salt of the (S)-enantiomer. The crystals are collected by filtration and washed with a cold solvent mixture.

-

Liberation of the Free Base: The collected diastereomeric salt is suspended in a mixture of toluene and water. An aqueous solution of sodium hydroxide is added to basify the mixture. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The enantiomeric excess can be determined by chiral HPLC.

Analytical Characterization

The identity and purity of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity and enantiomeric excess of the compound is reverse-phase HPLC.

Typical HPLC Conditions:

-

Column: Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (dd, 1H), 6.97 (m, 2H), 5.15 (dd, 1H), 3.00-2.80 (m, 2H), 2.45 (s, 3H), 2.10-1.90 (m, 2H), 1.75 (br s, 2H, -OH and -NH).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.5, 126.8, 124.5, 123.8, 68.9, 50.2, 36.5, 36.1.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): m/z 172.0791 [M+H]⁺.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Key Absorptions (cm⁻¹): 3300-3400 (O-H and N-H stretching), 2940 (C-H stretching), 1450 (C=C stretching of thiophene ring), 1100 (C-O stretching).

Conclusion

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a fundamentally important chiral intermediate in the synthesis of Duloxetine. While it does not exhibit direct pharmacological activity, its synthesis and purification are critical for the quality and efficacy of the final drug product. This guide has provided a detailed overview of its basic properties, synthesis, and analytical characterization, offering a valuable resource for professionals in the field of pharmaceutical sciences.

References

- 1. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. chemimpex.com [chemimpex.com]

- 4. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The dual transporter inhibitor duloxetine: a review of its preclinical pharmacology, pharmacokinetic profile, and clinical results in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical compound (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a crucial intermediate in the synthesis of the antidepressant drug Duloxetine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its chemical structure, properties, and methods of preparation.

Chemical Structure and Identifiers

(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral molecule with a specific stereochemistry that is essential for its application in the synthesis of enantiomerically pure pharmaceuticals.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol[1][2] |

| CAS Number | 116539-55-0[1][3] |

| Molecular Formula | C₈H₁₃NOS[1][3] |

| Molecular Weight | 171.26 g/mol [1][3] |

| SMILES | CNCC--INVALID-LINK--O[1] |

| InChI | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1[1][2] |

| Synonyms | (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][3][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

| Property | Value |

| Appearance | White powder[5] |

| Purity | ≥98%[5] |

| Storage | Room temperature[5] |

| Heavy Metals | ≤20 PPM[5] |

| Related Substances | ≤0.5%[5] |

Synthesis Methodologies

The enantioselective synthesis of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is critical for the production of Duloxetine. Several synthetic routes have been developed, primarily focusing on the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.

The synthesis generally proceeds through a Mannich reaction to form the aminoketone, followed by an asymmetric reduction to yield the desired (S)-enantiomer of the amino alcohol.

Caption: General workflow for the synthesis of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.

Protocol 1: Synthesis of 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride (Mannich Reaction)

This protocol describes the synthesis of the key intermediate ketone.

-

Materials: 2-acetylthiophene, methylamine hydrochloride, paraformaldehyde, absolute ethanol, ethyl acetate.

-

Procedure:

-

Dissolve 2-acetylthiophene (12.6 g), methylamine hydrochloride (11.4 g), and paraformaldehyde (4.8 g) in absolute ethanol (60 mL).

-

Heat the mixture to reflux and maintain for a specified period to complete the reaction.

-

Cool the reaction mixture to room temperature.

-

Distill off a portion of the ethanol (30 mL) under reduced pressure.

-

Add ethyl acetate (120 mL) to the concentrated reaction mixture.

-

Cool the solution to 0-10°C to induce crystallization.

-

Filter the solid product and wash with cold ethyl acetate (30 mL).

-

Dry the solid to obtain 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride.

-

-

Yield: Approximately 68.5% - 82%.[2]

Protocol 2: Asymmetric Synthesis using Immobilized Saccharomyces cerevisiae

This protocol details the enantioselective reduction of the ketone to the desired (S)-alcohol.

-

Enzyme System: ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230.

-

Optimal Conditions:

-

pH: 6.0

-

Temperature: 30°C

-

Agitation: 180 rpm

-

-

Procedure:

-

Prepare the immobilized yeast cells according to established protocols.

-

In a membrane reactor, introduce a solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L).

-

Conduct the reduction under the optimal pH, temperature, and agitation conditions.

-

Continuously monitor the reaction for conversion and enantiomeric excess.

-

-

Results:

Biological Significance and Applications

(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is not known to possess significant biological activity or engage in specific signaling pathways on its own. Its primary importance lies in its role as a chiral building block for the synthesis of pharmacologically active molecules.

The (S)-enantiomer is a key intermediate in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The subsequent step in the synthesis involves the reaction of the alcohol with 1-fluoronaphthalene.

The (R)-enantiomer, (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is utilized in the development of other classes of drugs, including β-blockers and antiarrhythmic agents, highlighting the importance of stereochemistry in drug design.[6][]

Signaling Pathways

There is no scientific literature available that describes specific signaling pathways directly modulated by (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. As a synthetic intermediate, its biological relevance is conferred through its conversion to the final active pharmaceutical ingredient, Duloxetine, which acts on the serotonin and norepinephrine transporters.

Conclusion

(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a compound of significant interest in the pharmaceutical industry due to its role as a pivotal intermediate in the synthesis of Duloxetine. The development of efficient and highly enantioselective synthetic methods, such as the biocatalytic reduction described, is crucial for the cost-effective production of this important antidepressant. This guide provides researchers and drug development professionals with a foundational understanding of its chemical properties and synthetic methodologies.

References

- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation method of duloxetine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

Technical Whitepaper: (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, with CAS number 116539-55-0, is a chiral amino alcohol of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of the potent and widely used antidepressant drug, Duloxetine.[1] Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[2] The stereochemistry of this intermediate is crucial, as the (S)-enantiomer is required for the synthesis of the pharmacologically active (S)-Duloxetine. This document provides a comprehensive technical overview of its chemical properties, synthesis, and analysis.

Chemical and Physical Properties

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a white to off-white solid at room temperature. Its chemical structure features a thiophene ring, a secondary amine, and a chiral alcohol center.

| Property | Value | Reference(s) |

| CAS Number | 116539-55-0 | [3] |

| Molecular Formula | C₈H₁₃NOS | [3] |

| Molecular Weight | 171.26 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol | - |

| Optical Rotation | [α]D/20 -10.8° (c 0.52, MeOH) | [4] |

Spectroscopic Data

Characterization of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is crucial for its identification and quality control. The following spectroscopic data have been reported:

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.22-7.20 (m, 1H), 6.98-6.91 (m, 2H), 5.21 (ddd, 1H, J = 8.2, 3.2, and 0.7 Hz), 3.56 (brs, 2H), 3.01-2.83 (m, 2H), 2.45(s, 3H), 2.04-1.83 (m, 2H) | [4] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 149.7, 126.5, 123.7, 122.3, 72.1, 50.2, 36.8, 35.9 | [4] |

| Mass Spectrometry (EIMS) | m/z (rel intensity) 171 (M+, 35), 139 (22), 128 (100), 111(31) | [4] |

Synthesis Methodologies

The enantioselective synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical step in the manufacturing of Duloxetine. Various strategies have been developed to obtain the desired (S)-enantiomer with high purity.

Chemoenzymatic Synthesis using Immobilized Saccharomyces cerevisiae

A highly efficient method for the asymmetric synthesis of the title compound involves the use of immobilized Saccharomyces cerevisiae. This biocatalytic approach offers high enantioselectivity and conversion rates.

Experimental Protocol:

-

Immobilization of Yeast Cells: Saccharomyces cerevisiae (CGMCC No. 2230) cells are cultured and then immobilized in liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsules.

-

Asymmetric Reduction: The precursor, 3-N-methylamino-1-(2-thienyl)-1-propanone, is subjected to reduction using the immobilized yeast cells.

-

Reaction Conditions: The reaction is typically carried out in a suitable buffer at a controlled pH (e.g., 6.0), temperature (e.g., 30°C), and agitation (e.g., 180 rpm).[5]

-

Work-up and Purification: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent. The solvent is then removed under reduced pressure, and the crude product can be purified by techniques such as column chromatography or recrystallization.

This method can achieve a conversion rate of 100% with an enantiomeric excess exceeding 99.0%.[5]

Resolution-Racemization-Recycle Process

A classic and industrially relevant approach developed by Eli Lilly involves the resolution of a racemic precursor, followed by racemization and recycling of the undesired enantiomer.

Experimental Protocol:

-

Synthesis of Racemic Precursor: A racemic mixture of a suitable precursor, such as (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, is synthesized.

-

Resolution: The racemic mixture is treated with a chiral resolving agent, like (S)-mandelic acid, to form diastereomeric salts. The salt of the desired (S)-enantiomer is selectively crystallized and separated.[6]

-

Liberation of the (S)-enantiomer: The isolated diastereomeric salt is treated with a base to liberate the free (S)-amino alcohol.

-

Demethylation: The resulting (S)-N,N-dimethylamino alcohol undergoes N-demethylation to yield (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.

-

Racemization and Recycle: The undesired (R)-enantiomer remaining in the mother liquor is racemized and recycled back into the resolution step to improve the overall process efficiency.

Analytical Methods

The purity of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is critical for its use in pharmaceutical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for its analysis.

Typical RP-HPLC Method:

-

Column: A C18 or C8 stationary phase is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) is common.[7]

-

Detection: UV detection is suitable, with a wavelength typically in the range of 215-230 nm.

-

Purpose: This method can be used to determine the purity of the compound and to quantify any process-related impurities.

Pharmacological Profile

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is primarily recognized as a crucial intermediate in the synthesis of Duloxetine. There is limited publicly available information regarding the specific pharmacological activities of this intermediate itself. Its structural similarity to phenoxypropanolamine beta-blockers suggests a potential for interaction with adrenergic receptors; however, to date, no specific studies have been published that detail its binding affinities or functional activities at these or other biological targets. The pharmacological effects of the final product, Duloxetine, are well-documented and stem from its potent inhibition of serotonin and norepinephrine reuptake.[2]

Conclusion

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a vital chiral building block in the pharmaceutical industry, indispensable for the synthesis of the antidepressant Duloxetine. The development of efficient and highly stereoselective synthetic routes, particularly chemoenzymatic methods, has been a key focus of research to ensure the production of the enantiomerically pure intermediate. While its own pharmacological profile is not extensively studied, its role in the synthesis of a major therapeutic agent underscores its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of its synthesis, characterization, and analytical control for professionals in the field.

References

- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 2. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-(−)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol - [sigmaaldrich.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Duloxetine Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of key intermediates in the synthesis of Duloxetine, a widely used antidepressant. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. All quantitative data is presented in clear, structured tables for straightforward comparison, and detailed methodologies for pivotal experiments are provided.

Introduction to Duloxetine

Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] The synthesis of this complex molecule involves several key intermediates, each with unique physical and chemical characteristics that are critical to understand for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[3][4]

Key Intermediates in Duloxetine Synthesis

The synthesis of duloxetine typically begins with 2-acetylthiophene and proceeds through several key intermediates. This guide will focus on the following critical compounds:

-

3-Chloro-1-(thiophen-2-yl)propan-1-one

-

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

-

(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

-

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

Duloxetine Synthesis Pathway

The following diagram illustrates a common synthetic route to Duloxetine, highlighting the key intermediates discussed in this guide.

Caption: A common synthetic pathway for Duloxetine.

3-Chloro-1-(thiophen-2-yl)propan-1-one

This compound is a key starting material in many duloxetine synthesis routes.[5][6] Its reactivity is characterized by the presence of a ketone group and an alkyl chloride.[6][7]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClOS | [2][5] |

| Molecular Weight | 174.65 g/mol | [2][8] |

| Appearance | Yellow oil or solid | [9] |

| Melting Point | 45.9-48.7°C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethyl ether | [9] |

Chemical Reactivity

-

Oxidation: Can be oxidized to form sulfoxides or sulfones.[7]

-

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.[7][10]

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines.[7]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation: [7][10]

A common method for synthesizing 3-Chloro-1-(thiophen-2-yl)propan-1-one is through the Friedel-Crafts acylation of thiophene.[10]

Caption: Workflow for Friedel-Crafts Acylation.

Procedure:

-

To a solution of aluminum trichloride in anhydrous dichloromethane under a nitrogen atmosphere at 0°C, add 3-chloropropionyl chloride dropwise.[1]

-

Thiophene is then added dropwise to the reaction mixture.[1]

-

The mixture is allowed to warm to room temperature and stirred overnight.[1]

-

The reaction is quenched by the addition of ice, and the aqueous phase is extracted with dichloromethane.[1]

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated.[1]

-

The crude product is purified by column chromatography.[1]

Characterization:

-

¹H NMR (CDCl₃): δ (ppm): 7.76 (m, 1H), 7.68 (m, 1H), 7.10 (m, 2H), 3.93 (t, 2H), 3.46 (t, 2H).[1][9]

-

¹³C NMR (CDCl₃): δ (ppm): 196.8, 144.6, 134.4, 132.5, 128.3, 41.4, 38.8.[1][9]

-

IR (film) νmax: 1645 cm⁻¹ (C=O).[9]

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

This intermediate is formed by the amination of 3-Chloro-1-(thiophen-2-yl)propan-1-one. It is often isolated as its hydrochloride salt.[6][11]

Physical and Chemical Properties

| Property | Value (as Hydrochloride) | Reference |

| Molecular Formula | C₉H₁₄ClNOS | [11][12] |

| Molecular Weight | 219.73 g/mol | [11][12] |

| Appearance | Colorless crystalline solid | [6] |

| Melting Point | 182-184°C | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol and acetone | [6] |

Experimental Protocols

Synthesis via Mannich Reaction: [6]

Caption: Workflow for Mannich Reaction.

Procedure:

-

A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 1.5 hours.[6]

-

The solution is then diluted with ethanol and acetone and cooled overnight to induce crystallization.[6]

-

The resulting solid is collected by filtration to yield 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone hydrochloride.[6]

(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol

This chiral alcohol is a crucial intermediate, as the stereochemistry of the final duloxetine molecule is established at this stage through asymmetric reduction or resolution.[13]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NOS | [9][] |

| Molecular Weight | 185.29 g/mol | [9][] |

| Appearance | White solid | [9][] |

| Melting Point | 78-80°C | [9][] |

| Boiling Point | 290.1 ± 30.0°C at 760 mmHg | [9][] |

| Density | 1.111 ± 0.06 g/cm³ | [9][] |

| Optical Rotation | [α]²⁰D = -8 to -4° (c=1 in methanol) | [15] |

Experimental Protocols

Asymmetric Reduction:

The synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine is achieved by the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.[8]

Procedure:

-

Under an argon atmosphere, a chiral ruthenium catalyst, 2-propanol, a potassium tert-butoxide solution in 2-propanol, and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone are added to a glass autoclave.[8]

-

The system is degassed and backfilled with argon several times before introducing hydrogen to a set pressure.[8]

-

The reaction is stirred at 28°C for 6 hours.[8]

-

After the reaction, the solution is concentrated, and heptane is added to precipitate the product.[8]

-

The solid is filtered and dried under reduced pressure to yield the desired product with high optical purity.[8]

HPLC Analysis for Enantiomeric Purity:

A reversed-phase HPLC method can be used for the simultaneous analysis of the ketone starting material and the alcohol product.[5][16]

-

Column: C18

-

Mobile Phase: Isocratic mixture of acetonitrile and 0.05M phosphate buffer (pH 7.0) containing 0.02% diethylamine.[5][16]

(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This is the penultimate intermediate before the final demethylation to duloxetine. It is formed via an O-arylation reaction.[13]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NOS | [][17] |

| Molecular Weight | 311.4 g/mol | [][17] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in DMSO | [18] |

Experimental Protocols

Synthesis via O-Arylation: [18][19]

Caption: Workflow for O-Arylation.

Procedure:

-

(S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is dissolved in dimethylsulfoxide (DMSO).[18]

-

Sodium hydride (as a 60% dispersion in mineral oil) is slowly added with vigorous stirring.[18]

-

After stirring, 1-fluoronaphthalene is added slowly.[18]

-

The reaction mixture is heated to 60-65°C and stirred for 2.5 hours.[18]

-

The product can be isolated as its phosphate salt for improved handling and purity.[19]

Conclusion

A thorough understanding of the physical and chemical properties of duloxetine intermediates is paramount for the successful and efficient synthesis of this important pharmaceutical agent. This guide provides a consolidated resource of key data and experimental protocols to aid researchers and professionals in the field of drug development and manufacturing. The provided information on synthesis, reactivity, and analytical methods can serve as a foundation for process optimization, impurity control, and the development of robust manufacturing processes.

References

- 1. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]

- 5. High-performance liquid chromatographic method for the simultaneous estimation of the key intermediates of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]

- 8. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]

- 9. Synthesis routes of 3-Chloro-1-(thiophen-2-yl)propan-1-one [benchchem.com]

- 10. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]

- 11. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2003070720A1 - Preparation of n-methyl-3-hydroxy- 3-(2-thienyl)propylamine via novel thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

A Technical Guide to the Solubility of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of various pharmaceuticals, notably Duloxetine.[1][2] Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a generalized, robust experimental protocol for its determination.

Qualitative Solubility Data

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is an organic compound characterized by the presence of a hydroxyl group, a secondary amine, and a thiophene ring. These functional groups dictate its solubility profile, rendering it generally soluble in polar organic solvents and sparingly soluble in water. The qualitative solubility of this compound is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble[3] |

| Ethyl Acetate | Slightly Soluble[3] |

| Methanol | Soluble |

| Dichloromethane | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Limited/Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound such as (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

2.1. Materials and Equipment

-

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

-

Selected solvents (e.g., water, ethanol, methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

2.2. Procedure

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the compound to a vial containing a known volume of the desired solvent.

-

Saturation: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter. Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

The following diagrams illustrate the role of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in pharmaceutical synthesis and a general workflow for solubility determination.

Caption: Role as a key pharmaceutical intermediate.

Caption: Workflow for solubility determination.

References

- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 2. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]

- 3. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol CAS#: 116539-55-0 [m.chemicalbook.com]

Spectroscopic Profile of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. It is important to note that while the compound's structure is well-defined, a complete, publicly available dataset of its spectra is limited. The NMR data presented is based on a closely related structure and may not entirely represent the specific (S)-(-) enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.22 | m | 1H | Thienyl C5-H |

| 7.00 | m | 1H | Thienyl C3-H |

| 6.94 | m | 1H | Thienyl C4-H |

| 5.25 | m | 1H | CH-OH |

| 4.5 | br s | 2H | OH, NH |

| 2.9 | m | 2H | CH₂-N |

| 2.5 | s | 3H | N-CH₃ |

| 2.1 | m | 2H | CH₂-CH₂ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 149.3 | C | Thienyl C2 |

| 126.6 | CH | Thienyl C5 |

| 123.8 | CH | Thienyl C3 |

| 122.5 | CH | Thienyl C4 |

| 71.4 | CH | CH-OH |

| 49.7 | CH₂ | CH₂-N |

| 36.3 | CH₃ | N-CH₃ |

| 35.4 | CH₂ | CH₂-CH₂ |

Note: The NMR data is sourced from a patent for N-methylamino-1-(2-thienyl)-1-propanol and may not be specific to the (S)-(-) enantiomer.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3350-3310 (medium) | N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600-1475 | C=C (thienyl ring) | Stretching |

| 1250-1000 | C-O | Stretching |

| 1250-1020 | C-N | Stretching |

Mass Spectrometry (MS)

Detailed experimental mass spectral data, including fragmentation patterns for this specific compound, are not widely published. For a molecule with the formula C₈H₁₃NOS, the expected molecular weight is approximately 171.26 g/mol .[2][3][4][5][6][7] A soft ionization technique would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) at m/z 171 or 172, respectively.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Pulse Width: Calibrated 90° pulse

-

Acquisition Time: 2-4 s

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

-

Relaxation Delay: 2.0 s

-

Pulse Width: Calibrated 30-45° pulse

-

Acquisition Time: 1-2 s

-

Spectral Width: 0 to 220 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Film Method):

-

Take a small amount (1-2 mg) of solid (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.

-

Dissolve the solid in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean, dry surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and repeat the evaporation process. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS with Electrospray Ionization):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is generally suitable for amino alcohols to form [M+H]⁺ ions.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: Scan from m/z 50 to 500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the protonated molecule peak ([M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. For this molecule, potential fragments could arise from the loss of water, the cleavage of the bond between the alcohol carbon and the thienyl ring, or cleavage of the propyl chain.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Relationship between molecular structure and spectroscopic properties.

References

- 1. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol | 116539-55-0 [chemicalbook.com]

- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 3-(n-methylamino)-1-(2-thienyl)-1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crucial Role of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in the Synthesis of Duloxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the chiral intermediate, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine. We will explore various synthetic strategies for obtaining this key intermediate with high enantiomeric purity, including chemoenzymatic methods and resolution techniques. Furthermore, this guide will detail the subsequent conversion of this intermediate to duloxetine through a critical nucleophilic aromatic substitution reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development.

Introduction

Duloxetine, marketed under various trade names including Cymbalta, is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-duloxetine is of paramount importance in pharmaceutical manufacturing. A critical juncture in this synthesis is the formation of the chiral amino alcohol, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The stereochemical integrity of this intermediate directly dictates the enantiomeric purity of the final active pharmaceutical ingredient (API). This guide will elucidate the synthesis of this key intermediate and its conversion to duloxetine.

Synthetic Pathways to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

The synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol can be broadly categorized into two main strategies: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalysis

A highly efficient and environmentally friendly approach to obtaining the desired (S)-enantiomer is through the asymmetric reduction of the precursor ketone, 3-methylamino-1-(2-thienyl)-1-propanone, using biocatalysts.

One notable method involves the use of immobilized Saccharomyces cerevisiae. In a continuous reduction process within a membrane reactor, a 100% conversion of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) was achieved, yielding (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with an enantiomeric excess (e.e.) exceeding 99.0%[1][2]. This method effectively overcomes product inhibition observed in batch reductions[1][2].

Another biocatalytic approach employs carbonyl reductases. For instance, a chemoenzymatic strategy utilizing a carbonyl reductase from Rhodosporidium toruloides (RtSCR9) co-expressed in E. coli with a glucose dehydrogenase for cofactor regeneration has been developed. This system achieved a high substrate loading (1000 mM) and resulted in the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a precursor to the target intermediate, with excellent enantioselectivity[2][3].

Resolution of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol

A classical chemical approach involves the synthesis of a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol, followed by resolution to isolate the desired (S)-enantiomer. A common resolving agent is (S)-mandelic acid. The resolution process involves the formation of diastereomeric salts, which can be separated by crystallization. Following separation, the desired enantiomer is liberated from the salt. This method can yield (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with an enantiomeric excess of 100% after a single recrystallization[3][4].

Conversion to Duloxetine: Nucleophilic Aromatic Substitution

The final step in the synthesis of duloxetine involves the coupling of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with 1-fluoronaphthalene. This reaction is a nucleophilic aromatic substitution where the alkoxide, formed by deprotonating the hydroxyl group of the amino alcohol, displaces the fluoride from the naphthalene ring.

The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a strong base like sodium hydride or potassium tert-butoxide. The use of sodium hydride in DMSO has been reported to give duloxetine in an 88% yield[5].

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Asymmetric Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

| Biocatalyst | Substrate | Substrate Concentration | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 3-N-methylamino-1-(2-thienyl)-1-propanone | 5 g/L | 100% | >99.0% | [1][2] |

| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | 1 g/L | >80% | >99% | [4] |

Table 2: Overall Yield of Duloxetine Synthesis

| Synthetic Strategy | Starting Material | Overall Yield | Enantiomeric Excess (e.e.) | Reference |

| Chemoenzymatic (RtSCR9) | 2-acetylthiophene | 60.2% | >98.5% | [2][3] |

| Nucleophilic Substitution | (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | 88% | Not specified | [5] |

Experimental Protocols

Asymmetric Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone using Immobilized Saccharomyces cerevisiae

a) Immobilization of Saccharomyces cerevisiae (General Procedure): A liquid-core sodium alginate/chitosan/sodium alginate microcapsule system is used for immobilization. Optimal conditions include 90% chitosan deacetylation, a molecular weight of 30,000-50,000, a chitosan concentration of 5.0 g/L, and a pH 6.0 citrate buffer solution[1][2].

b) Asymmetric Reduction: The reduction is carried out in a membrane reactor under continuous flow. The reaction conditions are maintained at pH 6.0, 30 °C, and 180 rpm[1][2]. A solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) is continuously fed into the reactor containing the immobilized yeast cells[1][2]. The product stream is collected and purified to yield (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.

Synthesis of Duloxetine via Nucleophilic Aromatic Substitution

a) Formation of the Alkoxide: In a reaction vessel, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon). To this suspension, add a solution of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in DMSO dropwise at room temperature (20 °C)[5].

b) Nucleophilic Substitution: After the initial reaction to form the alkoxide, heat the mixture to 30-40 °C[5]. A solution of 1-fluoronaphthalene in DMSO is then added dropwise over approximately 30 minutes[5]. The reaction mixture is then heated to 40-50 °C to drive the substitution reaction to completion[5].

c) Work-up and Isolation: Upon completion of the reaction, the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., toluene). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude duloxetine.

d) Salt Formation: The crude duloxetine free base is dissolved in a suitable solvent such as isopropyl acetate. Anhydrous hydrogen chloride (either as a gas or a solution in a suitable solvent) is then added to precipitate duloxetine hydrochloride[5]. The resulting solid is collected by filtration, washed, and dried.

Visualizations

Synthetic Pathway of Duloxetine

Caption: Overall synthetic pathway of Duloxetine.

Experimental Workflow for Nucleophilic Substitution

Caption: Experimental workflow for the final step of Duloxetine synthesis.

Conclusion

The synthesis of the chiral intermediate (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical step in the efficient and stereoselective production of duloxetine. Both biocatalytic asymmetric synthesis and chemical resolution methods offer viable pathways to obtain this key intermediate with high enantiomeric purity. The subsequent nucleophilic aromatic substitution with 1-fluoronaphthalene provides a direct route to the final duloxetine molecule. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of this important antidepressant. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: Discovery, Synthesis, and Role in the Development of Duloxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the pivotal chiral intermediate, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, and its evolution into the widely used serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document details the key scientific milestones, experimental methodologies, and pharmacological data that underpin its development.

Introduction and Historical Context

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol emerged as a molecule of significant interest due to its crucial role as a precursor in the synthesis of duloxetine, a blockbuster antidepressant marketed as Cymbalta® by Eli Lilly and Company. The quest for novel antidepressants with improved efficacy and tolerability profiles over existing treatments like tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) drove the research that ultimately led to the development of dual-reuptake inhibitors.

The story of duloxetine begins with researchers at Eli Lilly and Company. The initial patent for a series of 3-aryloxy-3-substituted propanamines, which included the racemic form of duloxetine, was filed in the late 1980s. Subsequent research focused on resolving the enantiomers and identifying the more active stereoisomer. This led to the selection of the (S)-enantiomer, later named duloxetine, for further development due to its potent inhibition of both serotonin and norepinephrine reuptake. Duloxetine was first approved for medical use in the United States in 2004 for the treatment of major depressive disorder.[1][2][3]

Physicochemical and Pharmacological Properties of Duloxetine

Duloxetine is a potent SNRI that exhibits a high affinity for both the serotonin (SERT) and norepinephrine (NET) transporters. Its dual mechanism of action is believed to contribute to its broad efficacy in treating not only depression but also anxiety disorders and various pain conditions.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for duloxetine.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | ||

| Human SERT | 0.8 nM | [4][5] |

| Human NET | 7.5 nM | [4][5] |

| Transporter Occupancy | ||

| SERT (at 20-60 mg) | 71.3% - 81.8% | [6] |

| NET (at 20-60 mg) | 29.7% - 40.0% | [6] |

| Pharmacokinetics | ||

| Bioavailability | ~50% | [3] |

| Elimination Half-life | 10-12 hours | [3] |

| Time to Peak Plasma (Tmax) | ~6 hours | [3] |

| Protein Binding | >95% | [3] |

Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol and Duloxetine

The synthesis of enantiomerically pure (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol has been a key focus of research and process development. Various strategies have been employed, including classical resolution of racemic mixtures and asymmetric synthesis.

Experimental Protocols

This method involves the synthesis of a racemic precursor, followed by resolution to isolate the desired (S)-enantiomer. The undesired (R)-enantiomer can be racemized and recycled, improving the overall efficiency of the process. A representative protocol is outlined below.[7]

-

Mannich Reaction: 2-Acetylthiophene is reacted with dimethylamine and formaldehyde to produce 3-(dimethylamino)-1-(2-thienyl)-1-propanone.

-

Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, using a reducing agent such as sodium borohydride.

-

Resolution: The racemic alcohol is resolved using a chiral resolving agent, such as mandelic acid, to form diastereomeric salts. The salt containing the (S)-enantiomer is selectively crystallized.

-

Liberation of the Free Base: The diastereomeric salt is treated with a base to liberate the enantiomerically pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.

-

N-Demethylation: The tertiary amine is converted to the secondary amine, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. This can be achieved through methods such as reaction with phenyl chloroformate followed by hydrolysis.[8]

Chemoenzymatic approaches offer a more direct route to the desired enantiomer, often with high enantioselectivity.

-

Substrate Preparation: 3-(N-methylamino)-1-(2-thienyl)-1-propanone is prepared.

-

Asymmetric Reduction: The ketone is subjected to asymmetric reduction using a biocatalyst. For example, immobilized Saccharomyces cerevisiae or a specific carbonyl reductase can be used to stereoselectively reduce the ketone to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with high enantiomeric excess.[9][10]

-

Reaction Conditions (using S. cerevisiae): The reaction is typically carried out in a buffered aqueous medium at a controlled pH (e.g., 6.0) and temperature (e.g., 30°C).[9]

-

Conversion to Duloxetine

The final step in the synthesis of duloxetine involves the reaction of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with 1-fluoronaphthalene in the presence of a base to form the naphthyl ether linkage.[11][12]

Mechanism of Action and Signaling Pathways

Duloxetine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[13]

Synaptic Mechanism of Action

Caption: Synaptic mechanism of Duloxetine action.

Downstream Signaling Effects

The sustained increase in synaptic serotonin and norepinephrine levels leads to adaptive changes in downstream signaling pathways. This includes the modulation of intracellular second messengers and regulation of gene expression, which are thought to be responsible for the therapeutic effects of long-term treatment. One important downstream effect is the potential modulation of brain-derived neurotrophic factor (BDNF) and long-term potentiation (LTP), which are crucial for synaptic plasticity and neuronal health.[14][15][16]

Caption: Downstream signaling cascade of SNRI action.

Discovery and Development Workflow

The development of duloxetine followed a structured workflow from initial discovery to clinical application.

Caption: Drug discovery and development workflow for Duloxetine.

Conclusion

The journey of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol from a chiral intermediate to the cornerstone of the blockbuster drug duloxetine is a testament to the intricate process of modern drug discovery and development. Its history highlights the importance of stereochemistry in pharmacology and the continuous effort to develop more effective and safer treatments for neuropsychiatric disorders. This guide has provided a detailed technical overview for researchers and professionals in the field, summarizing the critical data and methodologies that have defined its significance.

References

- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Duloxetine - Wikipedia [en.wikipedia.org]

- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. patents.justia.com [patents.justia.com]

- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 12. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]

- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 14. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

The Thiophene Ring in Duloxetine Precursors: A Cornerstone of Biological Activity and Metabolic Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the treatment of major depressive disorder and neuropathic pain. Its chemical architecture, featuring a thiophene ring, is critical to its therapeutic efficacy and safety profile. This technical guide delves into the profound biological significance of the thiophene moiety in duloxetine and its precursors. We will explore its integral role in the drug's structure-activity relationship (SAR), its contribution to metabolic stability, and its influence on the overall pharmacological profile. This document will provide detailed experimental protocols for key assays, present quantitative data in structured tables, and utilize visualizations to elucidate complex pathways and workflows, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Structural Significance of the Thiophene Ring

The duloxetine molecule is chemically designated as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine. The presence of the thiophene ring is not incidental; it is a deliberate and crucial component of the molecular scaffold, introduced early in the synthetic pathway, typically starting from 2-acetylthiophene.[1][2] This heterocyclic aromatic ring system serves several key functions:

-

Structural Rigidity and Conformation: The thiophene ring provides a rigid anchor for the side chain, influencing the overall three-dimensional conformation of the molecule. This specific spatial arrangement is critical for its high-affinity binding to the serotonin (SERT) and norepinephrine (NET) transporters.[3]

-

Bioisosteric Replacement: In medicinal chemistry, the thiophene ring is often employed as a bioisostere of a phenyl ring. This substitution can modulate the electronic properties and metabolic stability of a molecule while maintaining or enhancing its biological activity.[3]

-

Metabolic Inertness: As will be discussed in detail, the thiophene ring in duloxetine is remarkably stable and not a primary site of metabolic breakdown. This contrasts with the naphthyl ring, which undergoes extensive oxidation.[4][5] This metabolic stability contributes to a more predictable pharmacokinetic profile and potentially reduces the risk of reactive metabolite formation often associated with thiophene-containing compounds.[4]

Synthesis of Duloxetine: The Thiophene Precursor at the Core

The synthesis of duloxetine invariably begins with a thiophene-containing precursor, underscoring the ring's foundational role. A common synthetic route starts with 2-acetylthiophene.[1][2]

Biological Significance and Mechanism of Action

Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[6]

Binding Affinity and Transporter Occupancy

The affinity of duloxetine for SERT and NET is a key determinant of its potency. The thiophene ring, in concert with the naphthyloxy moiety, contributes to the optimal conformation for high-affinity binding to these transporters.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| Duloxetine | Human SERT | 0.8 | [7] |

| Duloxetine | Human NET | 7.5 | [7] |

Table 1: Binding Affinities of Duloxetine for Serotonin and Norepinephrine Transporters.

Signaling Pathway of SNRI Action

The inhibition of SERT and NET by duloxetine initiates a cascade of downstream signaling events that are believed to underlie its antidepressant and analgesic effects. While the immediate effect is an increase in synaptic monoamine levels, the long-term therapeutic benefits are associated with neuroplastic changes in the brain.[8]

Metabolic Profile: The Inert Nature of the Thiophene Ring

The metabolism of duloxetine is extensive, with the majority of the drug being biotransformed in the liver.[9] However, a critical aspect of its metabolic profile is the relative inertness of the thiophene ring towards enzymatic modification.

Primary Sites of Metabolism

In vitro studies using human liver microsomes have demonstrated that the primary route of duloxetine metabolism is oxidation of the naphthyl ring, followed by conjugation.[4][9] The major metabolites are glucuronide and sulfate conjugates of hydroxylated duloxetine.

Implications for Safety

The metabolic stability of the thiophene ring in duloxetine is a significant factor in its safety profile. Thiophene rings in some other drugs can be metabolized to reactive thiophene-S-oxides or epoxides, which can lead to hepatotoxicity.[4] In the case of duloxetine, the hepatotoxicity observed in rare cases is thought to be associated with the epoxidation of the naphthyl ring, rather than bioactivation of the thiophene moiety.[4] This underscores the importance of the overall molecular context in determining the metabolic fate of a particular structural motif.

Pharmacokinetic Properties

The pharmacokinetic profile of duloxetine is well-characterized, with predictable absorption, distribution, metabolism, and excretion.

| Parameter | Value | Reference |

| Cmax (after 60 mg dose) | ~30-40 ng/mL | [10] |

| Tmax | ~6 hours | [10] |

| Elimination Half-life | ~12 hours | [11] |

| Protein Binding | >90% | [11] |

| Major Metabolites | 4-hydroxy duloxetine glucuronide, 5-hydroxy-6-methoxy duloxetine sulfate | [9] |

| Primary Route of Excretion | Renal (as metabolites) | [9] |

Table 2: Pharmacokinetic Parameters of Duloxetine in Humans.

Structure-Activity Relationship (SAR)

While comprehensive quantitative SAR data for duloxetine analogues with systematic modifications of the thiophene ring are not widely available in the public domain, some key insights can be drawn:

-

Essentiality of the Thiophene Ring: The synthesis of duloxetine and its analogues consistently utilizes a thiophene-containing starting material, indicating its fundamental role in achieving the desired pharmacological activity.

-

Bioisosteric Nature: The thiophene ring serves as a successful bioisostere for a phenyl ring, contributing to the overall electronic and conformational properties required for potent SERT and NET inhibition.[3]

-

Modulation of Activity through Substitution: Studies on other thiophene-containing SNRIs have shown that substitution on the thiophene ring can modulate the potency and selectivity for SERT and NET.[12] For instance, the introduction of different substituents on the thiophene ring of a tricyclic analogue resulted in compounds with varying selectivity profiles, from NET-selective to SERT-selective and mixed inhibitors.[12]

-

Derivatization Studies: One study involved the synthesis of duloxetine derivatives where the naphthyl group was replaced with other pharmacophores known for 5-HT1A antagonism. Many of these new compounds, which retained the core thiophene structure, exhibited better activity than duloxetine in preclinical models.[13] This suggests that the thiophene-propylamine core is a robust scaffold for the development of novel CNS-active agents.

Experimental Protocols

Synthesis of (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Duloxetine)

This protocol is a generalized procedure based on common synthetic routes.[1][2]

-